(S)-N-Boc-3-(2-Oxo-ethyl)-morpholine
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Overview
Description
(S)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a 2-oxo-ethyl group attached to the morpholine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine typically involves the following steps:
Protection of the Nitrogen Atom: The morpholine ring is first protected by introducing the Boc group. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 2-Oxo-Ethyl Group: The protected morpholine is then subjected to a reaction with an appropriate 2-oxo-ethylating agent. This can be done using reagents like ethyl chloroformate or ethyl bromoacetate under basic conditions to introduce the 2-oxo-ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-3-(2-Oxo-ethyl)-morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to remove the Boc group and introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(S)-N-Boc-3-(2-Oxo-ethyl)-morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine exerts its effects involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The 2-oxo-ethyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The exact molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-3-(2-Oxo-propyl)-morpholine: Similar structure but with a propyl group instead of an ethyl group.
(S)-N-Boc-3-(2-Oxo-butyl)-morpholine: Contains a butyl group instead of an ethyl group.
(S)-N-Boc-3-(2-Oxo-phenyl)-morpholine: Features a phenyl group in place of the ethyl group.
Uniqueness
(S)-N-Boc-3-(2-Oxo-ethyl)-morpholine is unique due to its specific combination of the Boc protecting group and the 2-oxo-ethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-oxoethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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